1-propyl-1H-benzimidazole-2-thiol

Lipophilicity Drug-likeness Membrane permeability

Select this specific N1-propyl analog (XLogP3-AA 2.2, TPSA 56.62 Ų) to ensure valid SAR data and CNS multiparameter optimization. Its distinct lipophilicity and tautomeric equilibrium directly impact target engagement, unlike unsubstituted or other N-alkyl variants. A documented aluminum-mediated reduction process supports scalable, crystalline isolation, reducing scale-up risk for multi-kilogram campaigns. Ideal as a fragment starting point (MW 192.28 Da) for acetylcholinesterase and butyrylcholinesterase inhibitor programs requiring defined lipophilic vectors.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 67624-25-3
Cat. No. B181849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-benzimidazole-2-thiol
CAS67624-25-3
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2NC1=S
InChIInChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13)
InChIKeyXAFRACXOYNCLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-benzimidazole-2-thiol (CAS 67624-25-3) | C10H12N2S Building Block and Thiol-Functionalized Heterocycle for Research Procurement


1-Propyl-1H-benzimidazole-2-thiol (CAS 67624-25-3) is a benzimidazole derivative with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol [1]. It exists primarily in its thione tautomeric form (1-propyl-1,3-dihydro-2H-benzimidazole-2-thione) under ambient conditions, featuring a benzimidazole core with a 2-position thiol/thione moiety and a 1-position n-propyl substituent [1]. The compound is commercially available as a research-grade building block with a purity specification of ≥95% from multiple suppliers and serves as a versatile intermediate in medicinal chemistry and organic synthesis due to its reactive thiol functionality and modular N-alkyl substitution pattern.

Why Generic Substitution of 1-Propyl-1H-benzimidazole-2-thiol (67624-25-3) Fails: Comparator Analysis for Procurement Decisions


Direct substitution of 1-propyl-1H-benzimidazole-2-thiol with unsubstituted 2-mercaptobenzimidazole or other N-alkyl analogs is not scientifically valid due to the compound's distinct physicochemical profile. The n-propyl substituent at the N1 position modulates both lipophilicity and tautomeric equilibrium relative to the parent 2-mercaptobenzimidazole scaffold, affecting solubility, reactivity, and biological target engagement [1]. The calculated XLogP3-AA value of 2.2 distinguishes this compound from more hydrophilic analogs (e.g., unsubstituted 2-mercaptobenzimidazole with XLogP ~1.0) [1] and from bulkier N-alkyl derivatives with higher logP values, which may exhibit differential membrane permeability and protein binding. Furthermore, the N1-propyl substitution alters the nucleophilicity of the thiol moiety and the compound's redox behavior compared to N1-unsubstituted or N1-methyl variants [2], making direct replacement in synthetic pathways or structure-activity relationship (SAR) studies inappropriate without validation. The quantitative evidence below establishes the specific differentiation dimensions that procurement specialists and research teams must evaluate when selecting this compound over its closest structural analogs.

Quantitative Differentiation Evidence for 1-Propyl-1H-benzimidazole-2-thiol (CAS 67624-25-3) versus Closest Structural Analogs


Lipophilicity (XLogP3-AA) of 1-Propyl-1H-benzimidazole-2-thiol Compared to Unsubstituted 2-Mercaptobenzimidazole

The calculated lipophilicity (XLogP3-AA) of 1-propyl-1H-benzimidazole-2-thiol is 2.2, representing an increase of approximately 1.2 logP units compared to the unsubstituted parent compound 2-mercaptobenzimidazole, which has an estimated XLogP of approximately 1.0 [1]. This quantitative difference in partition coefficient is consistent with the addition of the three-carbon propyl chain at the N1 position. The increased lipophilicity of the 1-propyl analog predicts enhanced passive membrane permeability relative to the unsubstituted scaffold, while maintaining sufficient aqueous solubility for in vitro assay compatibility. For comparison, the compound also exhibits a topological polar surface area (TPSA) of 56.62 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1, meeting key Lipinski's Rule of Five criteria for drug-like properties [1].

Lipophilicity Drug-likeness Membrane permeability Physicochemical property

Physicochemical Comparison: TPSA and Hydrogen Bonding Profile of 1-Propyl-1H-benzimidazole-2-thiol versus Benzothiazole-2-thiol Analog

1-Propyl-1H-benzimidazole-2-thiol possesses a topological polar surface area (TPSA) of 56.62 Ų, with exactly one hydrogen bond donor and one hydrogen bond acceptor [1]. This polar surface area is approximately 20-25% lower than that of benzothiazole-2-thiol analogs (TPSA ~70-75 Ų) due to the replacement of the thiazole sulfur atom with the benzimidazole nitrogen framework. The lower TPSA of the benzimidazole scaffold predicts improved passive membrane diffusion across biological barriers, particularly the blood-brain barrier (BBB), where compounds with TPSA < 60-70 Ų generally exhibit enhanced central nervous system penetration [2]. The single hydrogen bond donor and single hydrogen bond acceptor profile places this compound within an optimal range for oral bioavailability predictions while avoiding the excessive polarity that can limit cellular uptake in screening assays.

Polar surface area Hydrogen bonding Solubility Drug design

Industrial-Scale Synthetic Accessibility of 1-Propyl-1H-benzimidazole-2-thiol via Aluminum-Mediated Reduction Protocol

A patent-protected industrial process enables the preparation of 1-propyl-1H-benzimidazole-2-thiol (where R = C1-C5 alkyl) via aluminum-mediated reduction of sulfonyl/sulfinyl precursors in a ternary solvent system (water + mineral acid + C1-C3 aliphatic carboxylic acid) at 0°C to 100°C, with product isolation from acidic medium at pH 2-3 yielding crystalline material [1]. This process offers significant operational advantages over the prior art: it avoids the use of sodium metal in liquid ammonia (requiring specialized cryogenic equipment and extreme safety precautions) and eliminates the lengthy tin-mediated reduction protocol that suffers from substantial product oxidation losses during workup [1]. The aluminum reduction methodology produces the target thiol directly in the free thiol form rather than as a metal salt intermediate, simplifying downstream processing and improving overall recovery yields compared to alternative routes requiring salt decomposition steps.

Process chemistry Scalable synthesis Industrial production Reduction

Molecular Weight Differential of 1-Propyl-1H-benzimidazole-2-thiol (192.28 g/mol) Relative to Shorter and Longer N-Alkyl Chain Analogs

The molecular weight of 1-propyl-1H-benzimidazole-2-thiol is 192.28 g/mol (exact mass 192.07211956 Da), representing a strategic intermediate position within the N-alkyl benzimidazole-2-thiol homologous series [1]. This molecular weight is approximately 42 g/mol (28%) higher than the N-methyl analog (~150 g/mol) and approximately 28 g/mol (13%) lower than the N-butyl analog (~220 g/mol) [1]. The propyl substitution provides a balance between sufficient lipophilicity for membrane interaction (XLogP = 2.2) and maintaining molecular weight well below the 500 Da upper limit for oral bioavailability. In the context of fragment-based drug discovery, this compound occupies the molecular weight range (150-250 Da) considered optimal for fragment hits that can be efficiently elaborated into lead compounds with favorable ligand efficiency metrics.

Molecular weight Lead optimization Fragment-based drug design Solubility

Benzimidazole-2-thiol Scaffold Shows Superior Antithyroid Activity Relative to Imidazole-Based Analogs

In a systematic pharmacological evaluation of 26 compounds belonging to imidazole and benzimidazole chemical classes for antithyroid activity, benzimidazole-2-thiol demonstrated superior potency compared to all imidazole-based compounds tested [1]. While 1-propyl-1H-benzimidazole-2-thiol itself was not among the specific compounds evaluated in this historical study, the benzimidazole-2-thiol core scaffold that defines the target compound exhibited greater antithyroid activity than any of the imidazole derivatives examined. This class-level advantage is attributed to the extended aromatic system of the benzimidazole bicyclic framework, which provides enhanced binding interactions with the heme iron of thyroid peroxidase relative to monocyclic imidazole inhibitors. The N1-propyl substitution on 1-propyl-1H-benzimidazole-2-thiol represents a modular modification of this privileged scaffold for SAR exploration.

Antithyroid Enzyme inhibition Thyroid peroxidase Endocrine

Recommended Research and Industrial Application Scenarios for 1-Propyl-1H-benzimidazole-2-thiol (67624-25-3) Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery and Lead Optimization

Based on the compound's favorable physicochemical profile—specifically XLogP3-AA = 2.2 and TPSA = 56.62 Ų [1]—1-propyl-1H-benzimidazole-2-thiol is ideally suited as a fragment starting point for central nervous system (CNS) drug discovery programs. The TPSA value below the critical 60-70 Ų threshold [2] predicts potential blood-brain barrier penetration, while the 192.28 g/mol molecular weight falls within the optimal fragment-like space (MW < 250 Da) for efficient hit-to-lead elaboration [1]. The presence of a reactive thiol moiety enables diverse chemical derivatization, while the N1-propyl group provides a defined lipophilic vector for exploring hydrophobic binding pockets in neurological targets including acetylcholinesterase and butyrylcholinesterase, for which benzimidazole-2-thiol derivatives have demonstrated inhibitory activity [3].

Industrial-Scale Synthesis of 2-Alkoxycarbonylamino-benzimidazole Bioactive Intermediates

The patented aluminum-mediated reduction process [1] establishes 1-propyl-1H-benzimidazole-2-thiol as a scalable intermediate for the industrial production of 2-alkoxycarbonylamino-benzimidazole derivatives with established biological activity. The process enables crystalline product isolation directly from acidic medium at pH 2-3 without intermediate metal salt formation, reducing processing steps and minimizing oxidation-related yield losses. For procurement teams sourcing this compound for multi-kilogram campaigns, the availability of a validated, scalable synthetic route differentiates this specific N-propyl analog from other N-alkyl variants that may lack established industrial process documentation, thereby reducing scale-up risk and improving supply chain reliability.

SAR Exploration of N-Alkyl Substitution Effects on Thiol Reactivity and Metal Complexation

The N1-propyl substituent on 1-propyl-1H-benzimidazole-2-thiol modulates the electronic environment of the thiol/thione moiety compared to shorter (methyl) or longer (butyl) N-alkyl chain analogs, affecting both nucleophilicity and metal coordination properties [1]. This compound serves as a key comparator in systematic SAR studies examining how N-alkyl chain length influences thiol pKa, oxidation potential, and transition metal complex stability. The 1-propyl substitution provides a midpoint reference between the minimally perturbed methyl analog and the sterically demanding butyl derivative, making this compound essential for constructing complete SAR datasets in medicinal chemistry and coordination chemistry research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-propyl-1H-benzimidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.